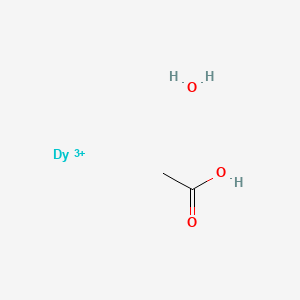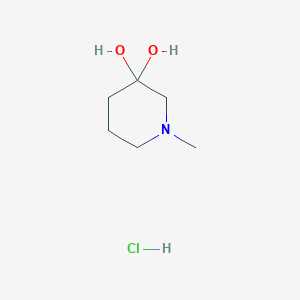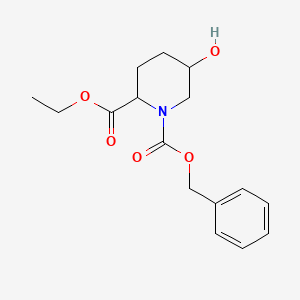
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine is a complex organic compound that features a brominated pyridine ring, a piperazine moiety, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Piperazine Introduction: The brominated pyridine is then reacted with piperazine to form the piperazinyl-pyridine intermediate.
Sulfonylation: The intermediate is further reacted with a sulfonyl chloride to introduce the sulfonyl group.
Isopropylation: Finally, the compound is isopropylated to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study biological pathways and interactions due to its structural features.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The brominated pyridine ring and piperazine moiety allow it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can also play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Thiazole Derivatives: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Uniqueness
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-isopropylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C16H26BrN5O2S |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
1-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C16H26BrN5O2S/c1-13(2)20-7-9-22(10-8-20)25(23,24)15-12-19-11-14(17)16(15)21-5-3-18-4-6-21/h11-13,18H,3-10H2,1-2H3 |
Clé InChI |
OCRWHBHJMRDYOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)
![rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate](/img/structure/B11816609.png)




![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)
![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)
![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)
![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)
